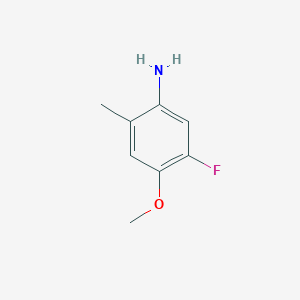
5-Fluoro-4-methoxy-2-methylaniline
Overview
Description
5-Fluoro-4-methoxy-2-methylaniline is a chemical compound with diverse scientific applications. It has a molecular weight of 155.169 . The CAS number for this compound is 1263299-46-2 .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-4-methoxy-2-methylaniline is intricate and holds potential for various scientific domains. The molecular formula for this compound is C8H10FNO .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-4-methoxy-2-methylaniline are not detailed in the search results, it’s worth noting that similar compounds exhibit aromatic behavior due to the presence of the benzene ring. They can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
5-Fluoro-4-methoxy-2-methylaniline has a density of 1.1±0.1 g/cm3 and a boiling point of 262.3±35.0 °C at 760 mmHg . It’s also worth noting that nanoparticles, which are similar in size to the molecules of this compound, have novel or enhanced physical and chemical properties compared to bulk material .Scientific Research Applications
Synthesis and Characterization of Derivatives
Fluorinated and methoxy-substituted anilines are key intermediates in the synthesis of complex organic molecules. For instance, the analytical characterization of N,N-diallyltryptamine (DALT) derivatives, including those with methoxy and fluoro substitutions, highlights the diverse applications of these compounds in both therapeutic and recreational contexts. The comprehensive collection of spectral data provided for these substances supports research communities in identifying newly emerging substances and exploring their clinical and non-clinical uses (Brandt et al., 2017).
Potential in Drug Delivery Systems
The modification of molecules to include fluorinated and methoxy groups has shown promise in drug delivery systems. A notable application is the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. Fluorinated benzoxazole derivatives, for instance, have been synthesized and evaluated as probes, demonstrating high affinity for β-amyloid aggregates and potential for use in living brain tissue imaging (Cui et al., 2012).
Applications in Medicinal Chemistry
In medicinal chemistry, fluoro-functionalized compounds, including those with methoxy groups, are explored for their potential as therapeutic agents. The synthesis of 4-fluoropyrrolidine derivatives, for example, demonstrates the role of such compounds as dipeptidyl peptidase IV inhibitors, highlighting the medicinal applications of fluoro and methoxy-substituted compounds in developing treatments for various diseases (Singh & Umemoto, 2011).
Enhancement of Molecular Properties
Substituting aniline residues with fluoro and methoxy groups can also enhance the photophysical properties of compounds. For instance, the study on the assembly of helical cyanine dye aggregates in the minor groove of a DNA template reveals that methoxy and fluoro substitutions influence aggregation and photophysical behavior, impacting the design of molecular probes and sensors (Stadler et al., 2011).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-4-methoxy-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZDICLEOOUFCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-methoxy-2-methylaniline | |
CAS RN |
1263299-46-2 | |
| Record name | 5-fluoro-4-methoxy-2-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B1445382.png)
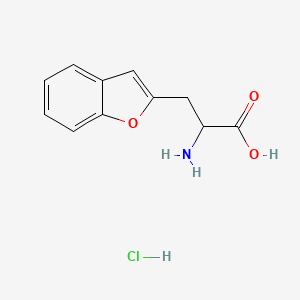
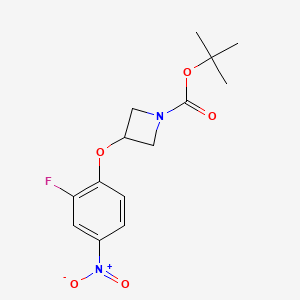
![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1445386.png)
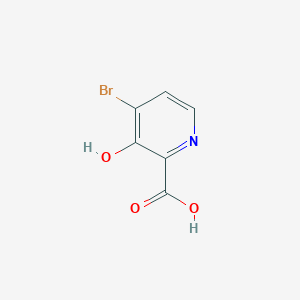
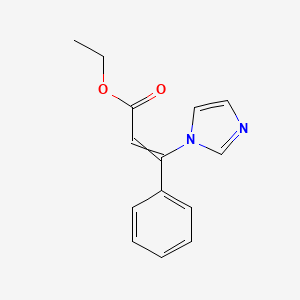
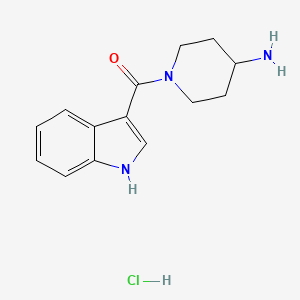
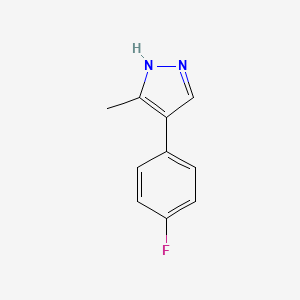
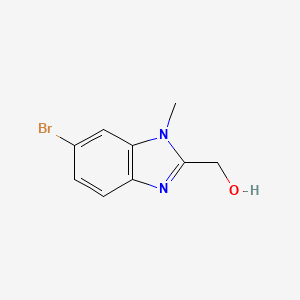
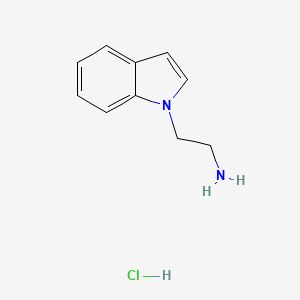
![[2-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B1445398.png)
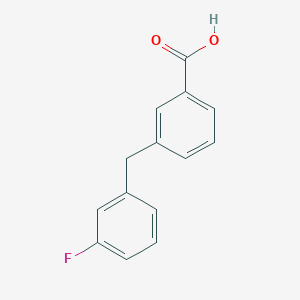
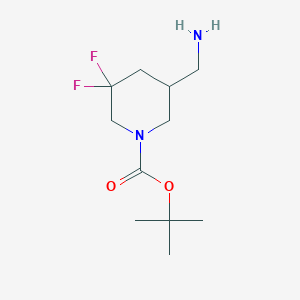
![2-(3H-imidazo[4,5-b]pyridin-3-yl)ethan-1-amine](/img/structure/B1445405.png)